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Compound of Interest

Compound Name: Segphos

Cat. No.: B1311966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of the chiral ligand Segphos and its derivatives in various enantioselective transformations.

The information is intended to guide researchers in academic and industrial settings,

particularly in the field of pharmaceutical development, where precise control of

stereochemistry is paramount.

Introduction to Segphos
Segphos is a class of axially chiral biaryl bisphosphine ligands that have demonstrated

exceptional performance in a wide range of asymmetric catalytic reactions.[1][2] Developed as

an evolution of the pioneering BINAP ligand, Segphos and its derivatives, such as DM-

Segphos and DTBM-Segphos, often provide superior enantioselectivity and catalytic activity.

[3] This is attributed to their unique structural features, including a narrower dihedral angle in

the biaryl backbone, which creates a more defined and effective chiral environment around the

metal center.[4] These ligands are instrumental in forming stable and highly active complexes

with various transition metals, including ruthenium, rhodium, palladium, and copper, facilitating

a broad spectrum of enantioselective reactions.[2][5]
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Segphos and its derivatives have proven to be versatile ligands for a multitude of asymmetric

reactions, including:

Asymmetric Hydrogenation: A fundamental reaction for the synthesis of chiral alcohols and

amines from prochiral ketones, imines, and olefins.[3]

Asymmetric Carbon-Carbon Bond Formation: Including Heck reactions, 1,4-additions

(Michael additions), and allylic alkylations, which are crucial for building complex molecular

frameworks.

Asymmetric Hydrosilylation: An efficient method for the reduction of ketones to chiral

alcohols.[6]

Asymmetric Reductive Amination: A direct approach to synthesize chiral amines from

ketones.[4][7]

The following sections provide detailed protocols for key applications of Segphos ligands in

enantioselective synthesis.

Application Note 1: Asymmetric Hydrosilylation of
Aryl Ketones
Reaction: Enantioselective reduction of aryl ketones to chiral benzylic alcohols using a copper-

hydride catalyst ligated with (R)-(-)-DTBM-Segphos.

Summary: This protocol describes a highly efficient and enantioselective method for the

synthesis of chiral nonracemic alcohols from the corresponding aryl ketones. The combination

of a catalytic amount of a copper salt, (R)-(-)-DTBM-Segphos, and a stoichiometric amount of

polymethylhydrosiloxane (PMHS) provides excellent yields and high enantiomeric excess (ee).

[6]

Quantitative Data:
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Entry
Substra
te

Product Ligand
Catalyst
Loading
(mol%)

Yield
(%)

ee (%)
Referen
ce

1

Methyl-4-

oxo-4-

phenylbu

tanoate

(R)-

Methyl-4-

hydroxy-

4-

phenylbu

tanoate

(R)-(-)-

DTBM-

Segphos

1.0 92 >99 [1]

2

1-(4-

Chloroph

enyl)etha

n-1-one

(R)-1-(4-

Chloroph

enyl)etha

n-1-ol

(R)-(-)-

DTBM-

Segphos

0.25 95 95.3 [1][6]

3

1-

(Thiophe

n-2-

yl)ethan-

1-one

(R)-1-

(Thiophe

n-2-

yl)ethan-

1-ol

(R)-(-)-

DTBM-

Segphos

1.0 88 96.0 [1]

4

2-Chloro-

1-

phenylet

han-1-

one

(R)-2-

Chloro-1-

phenylet

han-1-ol

(R)-(-)-

DTBM-

Segphos

0.5 98 92.0 [6]

Experimental Protocol:

Materials:

Copper(I) chloride (CuCl)

Sodium tert-butoxide (NaOtBu)

(R)-(-)-DTBM-Segphos

Toluene (anhydrous)
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Polymethylhydrosiloxane (PMHS)

Aryl ketone substrate

tert-Butanol (t-BuOH)

Tetrahydrofuran (THF, anhydrous)

2.5 M aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)

Diethyl ether (Et₂O)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Catalyst Preparation: In a glovebox, to a flame-dried 10 mL round-bottom flask equipped with

a magnetic stir bar, add CuCl (1.5 mg, 0.015 mmol, 1.0 mol %), NaOtBu (1.4 mg, 0.015

mmol, 1.0 mol %), and (R)-(-)-DTBM-Segphos (13.3 mg, 0.015 mmol, 1.0 mol %). Add 1.5

mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

Reaction Setup: Cool the catalyst mixture to -78 °C. Add PMHS (0.39 mL, 6.0 mmol, 4 equiv)

to the flask and stir for an additional 15 minutes.

In a separate flame-dried 10 mL pear-shaped flask under an argon atmosphere, dissolve the

aryl ketone (1.50 mmol) and t-BuOH (80 µL, 1.50 mmol) in 1.5 mL of anhydrous THF. Cool

this solution to -78 °C.

Reaction Execution: Transfer the substrate solution to the catalyst mixture via cannula.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion (typically 2 hours), quench the reaction by adding 10 mL of 2.5 M

aqueous KF solution and 10 mL of Et₂O. Stir the biphasic mixture vigorously for 3 hours.

Separate the layers and extract the aqueous phase with Et₂O (3 x 10 mL).
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Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica

gel column chromatography (e.g., 20% EtOAc/hexanes) to yield the pure chiral alcohol.

Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow Diagram:
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Catalyst Preparation

Reaction

Work-up and Purification

1. Mix CuCl, NaOtBu, (R)-(-)-DTBM-Segphos in Toluene

2. Stir at RT for 30 min

3. Cool catalyst mixture to -78 °C

4. Add PMHS, stir for 15 min

6. Transfer substrate solution to catalyst

5. Prepare solution of aryl ketone and t-BuOH in THF at -78 °C

7. Monitor reaction by TLC

8. Quench with aq. KF and Et2O

9. Extract with Et2O

10. Dry organic phase

11. Purify by column chromatography

End

Start

Click to download full resolution via product page

Caption: Workflow for Asymmetric Hydrosilylation of Aryl Ketones.
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Application Note 2: Rhodium-Catalyzed Asymmetric
1,4-Addition for the Synthesis of (R)-Tolterodine
Reaction: Enantioselective 1,4-addition of phenylboronic acid to 6-methylcoumarin catalyzed

by a Rh/(R)-Segphos complex.

Summary: This protocol outlines the synthesis of a key intermediate for the drug (R)-tolterodine

via a highly enantioselective rhodium-catalyzed conjugate addition. The use of (R)-Segphos as

the chiral ligand is crucial for achieving excellent yield and near-perfect enantioselectivity.

Quantitative Data:

Entry Ligand Temp (°C) Time (h) Yield (%) ee (%)
Referenc
e

1
(R)-

Segphos
100 8 70 99.1

2
(R)-

Segphos
80 8 82 99.1

3
(R)-

Segphos
60 8 93 99.6

4
(R)-

Segphos
50 12 86 99.4

5 (R)-Binap 60 8 84 96.4

Experimental Protocol:

Materials:

Rh(acac)(C₂H₄)₂

(R)-Segphos

6-Methylcoumarin
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Phenylboronic acid

1,4-Dioxane (anhydrous)

Water

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, in a Schlenk tube, mix

Rh(acac)(C₂H₄)₂ (3.1 mg, 0.012 mmol) and (R)-Segphos (7.3 mg, 0.012 mmol) in 1.0 mL of

anhydrous 1,4-dioxane. Stir the mixture at room temperature for 10 minutes.

Reaction Setup: To the catalyst solution, add 6-methylcoumarin (64.1 mg, 0.4 mmol) and

phenylboronic acid (73.2 mg, 0.6 mmol).

Add 1.0 mL of a 1:1 mixture of 1,4-dioxane and water to the reaction mixture.

Reaction Execution: Seal the Schlenk tube and heat the mixture at 60 °C for 8 hours.

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract

with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to obtain (R)-6-

methyl-4-phenylchroman-2-one.

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram:
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Reactants Catalyst System

6-Methylcoumarin

Asymmetric 1,4-Addition
(60 °C, 8 h)

Phenylboronic Acid Rh(acac)(C2H4)2 (R)-Segphos Dioxane/Water

(R)-6-methyl-4-phenylchroman-2-one
(Key intermediate for (R)-Tolterodine)

Click to download full resolution via product page

Caption: Synthesis of a (R)-Tolterodine Intermediate.

Application Note 3: Asymmetric Reductive
Amination of β-Keto Esters
Reaction: Direct enantioselective synthesis of β-amino esters from β-keto esters using a

Ru/DM-Segphos catalyst.

Summary: This protocol describes a direct and efficient method for the synthesis of chiral β-

amino acids via the asymmetric reductive amination of β-keto esters. The use of a Ru-DM-

Segphos complex as the catalyst provides high enantioselectivity and reactivity.[4]

Quantitative Data:
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Entry

Substra
te (β-
Keto
Ester)

Product
(β-
Amino
Ester)

Ligand
S/C
Ratio

Yield
(%)

ee (%)
Referen
ce

1

Ethyl

benzoyla

cetate

Ethyl 3-

amino-3-

phenylpr

opanoate

DM-

Segphos
500 >95 98 [4]

2

Ethyl 3-

oxobutan

oate

Ethyl 3-

aminobut

anoate

DM-

Segphos
500 >95 97 [4]

Experimental Protocol:

Materials:

Ru(OAc)₂(DM-Segphos) (or prepared in situ)

β-Keto ester

Ammonium salt (e.g., (NH₄)₂HPO₄)

Methanol (super dehydrated)

Pressurized autoclave

Procedure:

Reaction Setup: In a pressurized autoclave, charge the β-keto ester (e.g., 80.07 mmol),

Ru(2-hydroxynicotinate)₂(R-DM-Segphos) (0.16 mmol, S/C 500), and (NH₄)₂HPO₄ (98.06

mmol, 1.2 equiv).

Purge the reaction vessel by evacuating to -0.10 MPa and backfilling with argon to 0.10

MPa. Repeat this process seven times.
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Introduce super dehydrated methanol (e.g., 300 mL) to the vessel under a positive pressure

of argon.

Stir the mixture at 300 rpm at 25 ± 5 °C for 10 minutes.

Reaction Execution: Pressurize the autoclave with hydrogen gas to the desired pressure

(e.g., 5 MPa) and heat the reaction to the desired temperature (e.g., 50 °C).

Monitor the reaction progress by analyzing aliquots for substrate conversion.

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully

release the hydrogen pressure.

Filter the reaction mixture to remove any solids.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by standard methods, such as crystallization or column

chromatography, to obtain the chiral β-amino ester.

Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Reaction Pathway Diagram:

β-Keto Ester

Imine/Enamine Intermediate

+ NH3
- H2O

NH3 (from Ammonium Salt) [Ru(DM-Segphos)]

H2

Chiral β-Amino Ester

+ H2
[Ru(DM-Segphos)]
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Click to download full resolution via product page

Caption: Pathway for Asymmetric Reductive Amination.

Application Note 4: Palladium-Catalyzed
Asymmetric Intermolecular Heck Reaction
Reaction: Enantioselective construction of a chiral quaternary carbon center via the Mizoroki-

Heck reaction of 5-substituted-2,3-dihydrofurans with aryl triflates.

Summary: This protocol describes a method for the synthesis of 2,2-disubstituted 2,5-

dihydrofurans with high enantioselectivity. While the original literature mentions (R)-

Segphos(O) giving high enantioselectivity but low yield, this representative protocol is based

on the optimized conditions for similar chiral bisphosphine monoxides that provided high yields

and ee's.

Quantitative Data (for a similar ligand system):

Entry Aryl Triflates Ligand Yield (%) ee (%)

1 Phenyl triflate (R)-BINAP(O) 64 86

2 4-Tolyl triflate (R)-BINAP(O) 72 88

3 4-Anisyl triflate (R)-BINAP(O) 75 85

Experimental Protocol:

Materials:

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

(R)-Segphos or its monoxide derivative

5-Substituted-2,3-dihydrofuran

Aryl triflate
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Base (e.g., Proton sponge or a non-coordinating base)

Anhydrous solvent (e.g., Toluene or THF)

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor

(e.g., Pd(OAc)₂, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Segphos, 0.012 mmol,

6 mol%) to a Schlenk tube.

Add the anhydrous solvent (e.g., 1.0 mL of toluene) and stir the mixture at room temperature

for 20 minutes.

Add the 5-substituted-2,3-dihydrofuran (0.3 mmol, 1.5 equiv), the aryl triflate (0.2 mmol, 1.0

equiv), and the base (e.g., Proton sponge, 0.3 mmol, 1.5 equiv).

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired

temperature (e.g., 80-100 °C) for the required time (e.g., 24-48 hours). Monitor the reaction

by GC or TLC.

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic

solvent (e.g., ethyl acetate) and filter through a pad of celite.

Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and

concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography.

Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Heck Reaction Cycle Diagram:
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Pd(0)L

Oxidative Addition

Ar-Pd(II)-X-L

Migratory Insertion

Alkyl-Pd(II)-L

β-Hydride Elimination

[Product-Pd(II)-H-L]

Reductive EliminationProduct

Base-HX

Aryl-X

Olefin

Base

Click to download full resolution via product page

Caption: Catalytic Cycle of the Heck Reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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